4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Description
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
4-ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C7H9N5O/c1-2-13-6-4-3-9-12-5(4)10-7(8)11-6/h3H,2H2,1H3,(H3,8,9,10,11,12) |
InChI Key |
HHIRKTWNEDZFSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1C=NN2)N |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Alkoxylation
The most direct route involves reacting 5-amino-1-arylpyrazole-4-carbonitriles with aldehydes in ethanol under basic conditions. For example, 5-amino-1-phenylpyrazole-4-carbonitrile reacts with benzaldehyde in ethanol containing NaOH at 60°C to yield 4-ethoxy derivatives. The ethoxy group is introduced via alkoxylation during cyclization.
Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| 5-Amino-pyrazole | 1.0 equiv |
| Aldehyde | 1.2 equiv |
| NaOH | 2.0 equiv |
| Ethanol | Solvent (reflux) |
| Time | 6–12 hours |
Mechanistic Insights
The reaction proceeds through imine formation, followed by intramolecular cyclization. Ethanol acts as both solvent and alkoxy donor, eliminating water to form the pyrazolo[3,4-d]pyrimidine core.
Chloro-to-Ethoxy Substitution in Pyrazolopyrimidine Intermediates
Two-Step Synthesis from 4,6-Dichloropyrimidines
A scalable industrial method involves synthesizing 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine via hydrazine-mediated cyclization, followed by ethoxy substitution:
-
Cyclization : 4,6-Dichloro-5-formylpyrimidine reacts with hydrazine hydrate in water or methanol at 0–20°C to form 4-chloro intermediates.
-
Substitution : Chlorine at position 4 is replaced by ethoxide (NaOEt) in ethanol under reflux.
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Hydrazine hydrate, H₂O | 10–20°C | 2–3 h | 85% |
| 2 | NaOEt, EtOH | Reflux | 6 h | 70% |
Advantages : High purity, suitable for bulk production.
Multicomponent Reactions (MCRs)
Four-Component Condensation
A one-pot MCR strategy combines hydrazines, methylenemalononitriles, aldehydes, and ethanol. For example:
Conditions :
-
Sodium ethoxide (NaOEt) as base.
-
Ethanol as solvent and alkoxy source.
-
60–80°C for 8–12 hours.
Functionalization of Pyrazolo[3,4-d]pyrimidin-4-ol
Mitsunobu Alkoxylation
4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes Mitsunobu reaction with ethanol using DIAD and PPh₃:
Limitation : Requires expensive reagents, less industrially viable.
Industrial-Scale Optimization
Patent-Based Synthesis
Patent US3772294A describes a high-yield process for 4-alkoxy derivatives:
-
Cyclization : 4,6-Dichloro-5-formylpyrimidine + hydrazine → 4-chloro intermediate.
-
Alkoxylation : Chloro intermediate + NaOEt in ethanol → 4-ethoxy product.
Scale-Up Data
| Parameter | Value |
|---|---|
| Batch size | 10 kg |
| Purity (HPLC) | >99% |
| Cycle time | 24 hours |
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Cyclocondensation | 65–78% | Moderate | High |
| Chloro Substitution | 70–85% | High | Moderate |
| Multicomponent | 55–68% | Low | Low |
| Mitsunobu | 60–65% | Low | Low |
Chemical Reactions Analysis
4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include various substituted pyrazolopyrimidines with altered functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class demonstrate various biological activities, including:
- Anticancer Properties : The compound has shown promise as a lead candidate for developing drugs targeting various cancer types. Its structural similarity to adenine allows it to interact with kinases involved in cancer cell proliferation and survival .
- Kinase Inhibition : It has been explored as a potential inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibiting these kinases can lead to reduced cancer cell growth and increased apoptosis .
Table 1: Comparison of Similar Pyrazolo Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | Amino group at position 4 | Exhibits significant antitumor activity |
| N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Dimethyl substitution on nitrogen | Enhanced lipophilicity leading to better permeability |
| 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Chloromethyl group at position 6 | Potential for further functionalization |
This table highlights the diversity within the pyrazolo[3,4-d]pyrimidine class while emphasizing the unique features of 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine that may contribute to its distinct biological profile.
Case Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of various pyrazolo compounds against human cancer cell lines. The results demonstrated that derivatives of 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine exhibited significant cytotoxicity against A549 (lung cancer) and HCT116 (colon cancer) cell lines. Notably, one derivative showed an IC50 value of approximately 8.21 µM against A549 cells, indicating potent activity against this cancer type .
Case Study 2: Kinase Inhibition
In another study focusing on kinase inhibitors, researchers synthesized a series of pyrazolo derivatives based on the scaffold of 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine. These compounds were evaluated for their ability to inhibit cyclin-dependent kinases. The findings revealed that certain modifications led to enhanced selectivity and potency against specific CDKs, paving the way for potential therapeutic applications in cancer treatment .
Mechanism of Action
The mechanism of action of 4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine primarily involves the inhibition of CDKs. By binding to the active site of these kinases, the compound prevents the phosphorylation of key substrates required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms hydrogen bonds with critical amino acid residues in the kinase active site, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- 4-Ethoxy vs.
- 4-Chloro Derivatives : Chlorine at position 4 enhances electrophilicity, facilitating nucleophilic substitutions (e.g., Suzuki coupling) to introduce aryl or heteroaryl groups .
- 1-Substituted Derivatives: Benzyl or phenyl groups at position 1 (e.g., PPY22) improve selectivity for targets like adenosine receptors or CSF-1R kinase .
Key Observations :
- Adenosine Receptor Antagonists: Chloro and nitrobenzyl derivatives (e.g., compound 11o) exhibit dual A2A/A1 antagonism, with nanomolar potency relevant to Parkinson’s disease .
- Kinase Inhibitors : Iodo-substituted analogs (e.g., B58) show high selectivity for CSF-1R, validated by HRMS and NMR .
- Antimicrobial/Anticancer Agents : Hydrazinyl and chlorophenyl derivatives demonstrate broad-spectrum activity, though yields vary significantly (24–80%) .
Physicochemical and Analytical Data
Table 3: Analytical Characterization
Biological Activity
4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. Its molecular formula is CHNO, with a molecular weight of approximately 166.18 g/mol. The compound features a unique structure that includes a pyrazolo ring fused to a pyrimidine structure, an ethoxy group at the 4-position, and an amino group at the 6-position. This structural configuration is believed to contribute to its diverse biological activities, particularly in medicinal chemistry.
Anticancer Potential
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class, including 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine, exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds derived from this class have shown potent antiproliferative activity against various cancer cell lines. Notably, one study reported that derivatives exhibited IC values in the low micromolar range (0.75–4.15 µM) without affecting normal cell proliferation .
- Mechanism of Action : The anticancer activity is often mediated through inhibition of key enzymes or receptors involved in tumor growth and proliferation. For example, some derivatives have been designed to act as epidermal growth factor receptor inhibitors (EGFRIs), demonstrating IC values as low as 0.016 µM against wild-type EGFR .
Anti-inflammatory Activity
In addition to anticancer effects, 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine has been associated with anti-inflammatory properties:
- COX Inhibition : Several studies have highlighted the potential of pyrazolo derivatives as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. This selectivity is crucial for minimizing gastrointestinal side effects while providing anti-inflammatory benefits .
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | Ethoxy at position 4 and amino at position 6 | Anticancer and anti-inflammatory |
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | Amino group at position 4 | Significant antitumor activity |
| N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Dimethyl substitution on nitrogen | Enhanced membrane permeability |
Case Study: Antiproliferative Activity
A recent study evaluated various pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines A549 (lung cancer) and HCT116 (colon cancer). Among these, compound 12b demonstrated remarkable potency with IC values of 8.21 µM against A549 and 19.56 µM against HCT116 cells . The study further confirmed that this compound exhibited strong inhibitory activity against both wild-type and mutant EGFR.
In Vivo Evaluation
Another significant investigation focused on the in vivo efficacy of selected pyrazolo derivatives in an orthotopic breast cancer mouse model. The results indicated that certain compounds effectively inhibited tumor growth without systemic toxicity . This highlights the potential of these compounds as therapeutic agents in cancer treatment.
Q & A
Q. What are the common synthetic routes for 4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine?
The synthesis typically begins with 5-aminopyrazole-4-carbonitrile derivatives as precursors. These react with formic acid, urea, or thiourea under reflux conditions to form the pyrazolo[3,4-d]pyrimidine core. Ethoxylation at the 4-position is achieved via nucleophilic substitution using ethanol or ethoxide under controlled pH and temperature (60–80°C). Intermediate purification often involves column chromatography with silica gel and polar aprotic solvents like DMF .
Q. How is the compound characterized after synthesis?
Standard characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and regiochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve ambiguities in ring conformation and hydrogen-bonding networks (e.g., PDB ligand analogs in and ).
- HPLC (≥95% purity) with UV detection at 254 nm using C18 reverse-phase columns .
Q. What are the typical biological targets studied for this compound?
Pyrazolo[3,4-d]pyrimidines are frequently explored as kinase inhibitors due to their structural mimicry of ATP-binding domains. Common targets include:
Q. What storage conditions are recommended to maintain stability?
Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the ethoxy group. Use desiccants to avoid moisture absorption, which can lead to dimerization or decomposition. Stability should be monitored via periodic HPLC analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity?
- Solvent selection : Replace DMF with DMAc or ionic liquids to reduce side reactions.
- Catalysts : Use Pd/C or CuI for cross-coupling steps (e.g., introducing aryl groups at the 6-position).
- Flow chemistry : Continuous flow reactors improve heat transfer and reduce reaction time (e.g., 30 minutes vs. 12 hours in batch processes) .
Q. How to resolve discrepancies in reported biological activity data?
- Validate assay conditions : Ensure consistent pH (7.4), ionic strength, and ATP concentrations in kinase assays.
- Check compound integrity : Re-analyze stored samples via LC-MS to rule out degradation.
- Control for off-target effects : Use CRISPR-edited cell lines or isothermal titration calorimetry (ITC) to confirm target specificity .
Q. What advanced techniques are used to study binding mechanisms?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (Ka/Kd) in real time.
- Molecular dynamics simulations : Model interactions with kinase domains (e.g., using PDB structures like 6AY in ).
- Cryo-EM : Resolve conformational changes in large protein complexes upon ligand binding .
Q. How to address solubility and purity challenges in experiments?
- Co-solvents : Use DMSO:PBS (1:9 v/v) for in vitro assays; avoid concentrations >1% DMSO to prevent cytotoxicity.
- Salt formation : Convert the free base to hydrochloride salts for improved aqueous solubility.
- Advanced chromatography : Employ preparative SFC (supercritical fluid chromatography) with chiral columns to separate enantiomeric impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
